1,2,3,4-四氢喹啉-3,8-二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

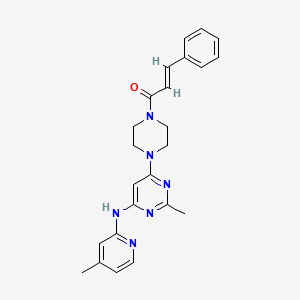

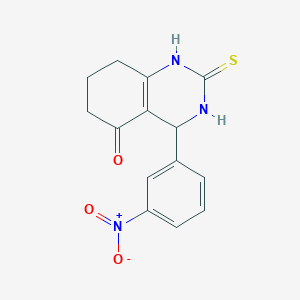

1,2,3,4-Tetrahydroquinoline-3,8-diol is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . This compound is used as an antioxidant and corrosion inhibitor . It is also an active component in various dyes .

Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydroquinoline-3,8-diol involves a cascade biocatalysis system involving asymmetric hydroxylation and diastereoselective oxidation . The saturated part of the 1,2,3,4-tetrahydroquinoline (THQ) molecule allows for the possibility of multiple conformers’ existence .Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydroquinoline-3,8-diol is determined by high-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations . The saturated part of the 1,2,3,4-tetrahydroquinoline (THQ) molecule allows for the possibility of multiple conformers’ existence .Chemical Reactions Analysis

1,2,3,4-Tetrahydroquinoline-3,8-diol undergoes various chemical reactions. For instance, it has been observed that the hydrogenation of quinolines is reversible, and tetrahydroquinoline has often been examined as a hydrogen-donor solvent in coal liquifaction . The as-prepared Pd/CN catalyst showed high catalytic activity towards the hydrogenation of quinolines at 50 °C and 20 bar H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-Tetrahydroquinoline-3,8-diol include a molecular weight of 165.19 . The storage temperature is room temperature .科学研究应用

医药和农化合成

1,2,3,4-四氢喹啉衍生物在医药和农化合成中至关重要。光学纯四氢喹啉通常存在于生物碱中,对于生产医药和农化产品是必需的。值得注意的例子包括生物活性生物碱,如 (+)-galipinine 和 ( )-augustureine,以及抗菌药物 (S)-氟甲喹 (王等人,2009)。

医药化学和染料中的合成和应用

这些衍生物是心血管药物和染料中的重要中间体。使用氢化、狄尔斯-阿尔德反应和多组分反应等多种合成方法来生产这些化合物。它们的应用已扩展到医药化学以外的染料领域 (张国宝,2012)。

广泛的药理活性

四氢喹啉衍生物表现出一系列药理活性,包括抗癌、抗糖尿病、抗寄生虫和抗炎特性。四氢喹啉环是许多生物活性天然产物和治疗剂中的常见结构。这使得它们成为新药开发的一个有希望的目标,具有不同的生物活性,具体取决于取代官能团的类型和位置 (Sabale 等人,2013)。

催化和合成

1,2,3,4-四氢喹啉衍生物可以通过各种催化方法有效合成。例如,氯化铟催化的水中的多米诺反应已被用于此目的。这些方法显示出选择性,对于开发新颖有效的合成技术至关重要 (张建恒和李超军,2002)。

煤液化

四氢喹啉作为煤溶剂表现出优异的性能,在温和条件下具有显着的转化率。其在煤转化中的有效性归因于其作为活性 H 供体的特性以及渗透和分散煤结构的能力 (Derbyshire 等人,1984)。

作用机制

Target of Action

1,2,3,4-Tetrahydroquinoline-3,8-diol (THQ) is a type of isoquinoline alkaloid . Isoquinoline alkaloids, including THQ, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Specifically, THQ derivatives have been identified as inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ) , which is considered an attractive therapeutic target for the treatment of prostate cancer .

Mode of Action

The interaction of THQ with its primary target, RORγ, results in the inhibition of RORγ transcriptional activity . This inhibition is achieved through the inverse agonist action of THQ, which effectively suppresses the activity of RORγ .

Biochemical Pathways

The primary biochemical pathway affected by THQ is the Th17/IL-17 pathway . RORγ plays a pivotal role in the differentiation of CD4+T cells into Th17 cells and the production of pro-inflammatory cytokines, including IL-17 (interleukin 17) and IL-22 . By inhibiting RORγ, THQ can impact this pathway and potentially reduce inflammation .

Pharmacokinetics

The compound’s molecular weight (16519) and physical form (powder) suggest that it may have good bioavailability .

Result of Action

The inhibition of RORγ by THQ leads to a decrease in the production of pro-inflammatory cytokines . This can result in a reduction of inflammation, which may be beneficial in the treatment of conditions such as prostate cancer . Additionally, THQ derivatives have demonstrated antiproliferative activity and the ability to inhibit colony formation in AR positive prostate cancer cell lines .

未来方向

属性

IUPAC Name |

1,2,3,4-tetrahydroquinoline-3,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-7-4-6-2-1-3-8(12)9(6)10-5-7/h1-3,7,10-12H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJFNVKJDBDYJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC2=C1C=CC=C2O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2417208.png)

![2,3-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2417211.png)

![8-((3,4-Dimethoxyphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2417213.png)

![3-(Difluoromethyl)-1-[(4-ethenylphenyl)methyl]pyrazole-4-carboxylic acid](/img/structure/B2417216.png)

![5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B2417217.png)

![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide](/img/structure/B2417222.png)

![4-(N-butyl-N-ethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2417228.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2417231.png)